molecular formula C40H67N9O13 B1262932 Dentigerumycin

Dentigerumycin

Cat. No. B1262932
M. Wt: 882 g/mol
InChI Key: BJUCZDYVLAQTFF-NABKGELOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dentigerumycin is a natural product found in Pseudonocardia with data available.

Scientific Research Applications

Biosynthetic Pathways and Molecular Diversity

Dentigerumycin analogues are produced by Streptomyces sp. M41, isolated from South African termites. The complex molecular structures of these compounds, including both cyclic and linear peptides, are a result of nonribosomal peptide synthetase-polyketide synthase (NRPS/PKS) hybrid compounds. The genetic organization within the biosynthetic gene clusters accounts for the observed structural diversity, showcasing the intricate molecular pathways involved in the production of Dentigerumycin and its analogues (Wyche et al., 2017).

Antiproliferative and Antimicrobial Activities

Dentigerumycin E, discovered through the coculture of marine Streptomyces and Bacillus strains, is a new cyclic hexapeptide with significant biological activities. The molecule's antiproliferative and antimetastatic activities against human cancer cells highlight its potential in cancer therapy. The presence of functional groups like N-OH and carboxylic acid is essential for its biological activity, emphasizing the importance of specific molecular features for therapeutic applications (Shin et al., 2018).

Ecological Interactions and Molecular Exchange

In a study exploring multilateral symbiosis, Dentigerumycin F, a bacterial-derived metabolite, was identified. This compound exhibits antimicrobial activity by selectively inhibiting FabH and disrupting fatty acid biosynthesis. The research on Dentigerumycin F sheds light on the ecological interactions and molecular exchange occurring between symbiotic partners, demonstrating the compound's role in ecological balance and potential as an antimicrobial agent (Bae et al., 2021).

Symbiosis and Selective Antibiosis

A study of the ant-fungus symbiosis revealed that the bacterium associated with the ant Apterostigma dentigerum produces Dentigerumycin. This compound selectively inhibits the associated parasitic fungus, highlighting its role in maintaining the symbiotic relationship by providing a selective antibiosis mechanism (Oh et al., 2009).

properties

Product Name

Dentigerumycin

Molecular Formula

C40H67N9O13

Molecular Weight

882 g/mol

IUPAC Name

(2S)-N-[(3R,10S,13R,20S,21S,24S,27S,29S)-11,29-dihydroxy-10,24-dimethyl-2,9,12,19,23,26-hexaoxo-21-propan-2-yl-22-oxa-1,7,8,11,17,18,25,31-octazatetracyclo[25.4.0.03,8.013,18]hentriacontan-20-yl]-2-[(2R,5S,6R)-6-ethyl-2-hydroxy-5-propyloxan-2-yl]-2-hydroxypropanamide

InChI

InChI=1S/C40H67N9O13/c1-8-12-24-15-16-40(59,62-29(24)9-2)39(7,58)38(57)45-30-31(21(3)4)61-37(56)22(5)44-32(51)28-19-25(50)20-43-48(28)34(53)26-13-10-17-41-46(26)33(52)23(6)49(60)35(54)27-14-11-18-42-47(27)36(30)55/h21-31,41-43,50,58-60H,8-20H2,1-7H3,(H,44,51)(H,45,57)/t22-,23-,24-,25-,26+,27+,28-,29+,30-,31-,39+,40+/m0/s1

InChI Key

BJUCZDYVLAQTFF-NABKGELOSA-N

Isomeric SMILES

CCC[C@H]1CC[C@@](O[C@@H]1CC)([C@@](C)(C(=O)N[C@H]2[C@@H](OC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CNN3C(=O)[C@H]4CCCNN4C(=O)[C@@H](N(C(=O)[C@H]5CCCNN5C2=O)O)C)O)C)C(C)C)O)O

Canonical SMILES

CCCC1CCC(OC1CC)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CC(CNN3C(=O)C4CCCNN4C(=O)C(N(C(=O)C5CCCNN5C2=O)O)C)O)C)C(C)C)O)O

synonyms

dentigerumycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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